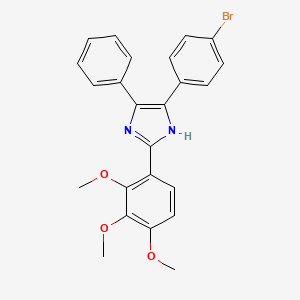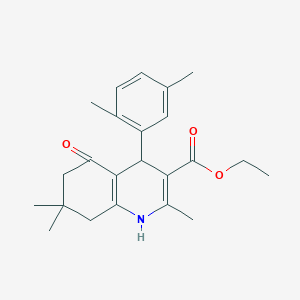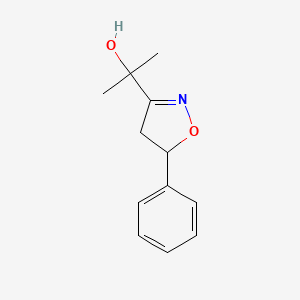![molecular formula C21H19N3O2S B4993952 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)
2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In terms of its antidiabetic and anti-obesity effects, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, which results in improved glucose homeostasis and reduced body weight.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
In animal models, this compound has been shown to improve glucose homeostasis and reduce body weight, indicating its potential as an antidiabetic and anti-obesity agent. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide is its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits significant antidiabetic and anti-obesity effects in animal models. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Another potential direction is the development of more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetic properties. Furthermore, studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. While further studies are needed to fully understand the mechanism of action and potential applications of this compound, its potent cytotoxic activity against cancer cells and significant antidiabetic and anti-obesity effects make it a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide involves the reaction of 2-hydroxybenzophenone with benzyl chloride to form 2-benzyloxybenzophenone, which is then reacted with hydrazine hydrate to form 2-[2-(benzyloxy)benzoyl]hydrazine. The final step involves the reaction of 2-[2-(benzyloxy)benzoyl]hydrazine with carbon disulfide to form this compound.
Aplicaciones Científicas De Investigación
2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including diabetes, obesity, and Alzheimer's disease. Studies have shown that this compound exhibits significant antidiabetic and anti-obesity effects in animal models. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-phenyl-3-[(2-phenylmethoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(23-24-21(27)22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)26-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,23,25)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORANUPMBEUKHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NNC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)
![7-chloro-4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4993894.png)
![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B4993927.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)

![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)


![5-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4993950.png)
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)